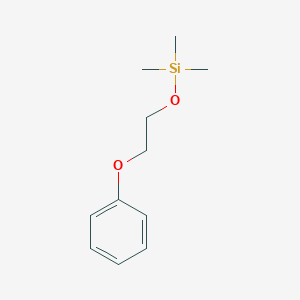

Trimethyl(2-phenoxyethoxy)silane

Description

Trimethyl(2-phenoxyethoxy)silane is an organosilicon compound characterized by a silane core (Si(CH₃)₃) linked to a phenoxyethoxy group. This structure combines the hydrophobic properties of the trimethylsilyl group with the aromatic and ether functionalities of the phenoxyethoxy chain. Such compounds are typically synthesized via silylation reactions involving alcohols or phenols and chlorosilanes, followed by purification using silica gel chromatography .

Key attributes inferred from analogs:

Properties

CAS No. |

16654-47-0 |

|---|---|

Molecular Formula |

C11H18O2Si |

Molecular Weight |

210.34 g/mol |

IUPAC Name |

trimethyl(2-phenoxyethoxy)silane |

InChI |

InChI=1S/C11H18O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

YSPNCPGGCOBEKE-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCOC1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(C)OCCOC1=CC=CC=C1 |

Synonyms |

(2-Phenoxyethoxy)trimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Trimethyl(2-phenoxyethoxy)silane with structurally related silanes, emphasizing differences in substituents, physicochemical properties, and applications:

Structural and Functional Insights:

Substituent Effects: Phenoxyethoxy vs. Fluorinated vs. Non-fluorinated: Trimethyl(2,2,2-trifluoroethoxy)silane exhibits higher electronegativity and thermal stability due to fluorine atoms, making it suitable for high-performance materials .

Synthesis and Yield :

- Analogs like Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane are synthesized in moderate yields (37%) via ketone silylation , while triethylsilyl derivatives achieve higher yields (86%) under optimized conditions .

Applications :

- Protecting Groups : Trimethyl(2-phenylethoxy)silane is used to protect alcohols in multistep syntheses due to its stability under basic conditions .

- Radical Chemistry : Sulfonyl-substituted silanes (e.g., Trimethyl((phenylsulfonyl)ethynyl)silane) participate in radical reactions, enabling C–C bond formation .

Research Findings and Trends

Thermal Stability: Silanes with aromatic ether linkages (e.g., phenoxyethoxy) demonstrate superior thermal stability compared to aliphatic analogs, as evidenced by decomposition temperatures above 200°C in related compounds .

Hydrolytic Sensitivity: The Si–O bond in this compound is susceptible to hydrolysis, requiring anhydrous storage conditions. This contrasts with fluorinated silanes, where the Si–F bond resists hydrolysis .

Market Trends : Derivatives like Trimethyl(3-phenyl-2-propenyl)-silane are gaining traction in materials science, driven by demand for silicone-based polymers with tailored functionalities .

Critical Analysis of Contradictions

- logP Discrepancies: Reported logP values for Trimethyl(2-phenylethoxy)silane vary between sources (1.501 in vs. higher estimates for phenoxyethoxy analogs), likely due to differences in computational models or experimental conditions.

- Synthetic Yields : Yields for silylation reactions range widely (37–86%), highlighting the sensitivity of these reactions to steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.